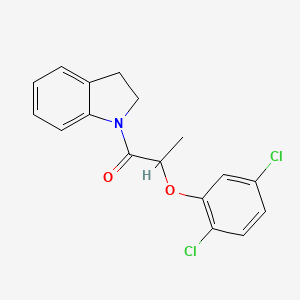

![molecular formula C28H27N3O4S B11654525 Methyl 5-(diethylcarbamoyl)-4-methyl-2-{[(2-phenylquinolin-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11654525.png)

Methyl 5-(diethylcarbamoyl)-4-methyl-2-{[(2-phenylquinolin-4-yl)carbonyl]amino}thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl-5-(Diethylcarbamoyl)-4-methyl-2-{[(2-Phenylchinolin-4-yl)carbonyl]amino}thiophen-3-carboxylat ist eine komplexe organische Verbindung, die zur Klasse der Thiophenderivate gehört. Thiophenderivate sind für ihre vielfältigen biologischen Aktivitäten bekannt und werden in der pharmazeutischen Chemie häufig eingesetzt. Diese spezielle Verbindung enthält einen Thiophenring, der mit verschiedenen funktionellen Gruppen substituiert ist, was sie zu einem Molekül von Interesse für verschiedene wissenschaftliche Forschungsanwendungen macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-5-(Diethylcarbamoyl)-4-methyl-2-{[(2-Phenylchinolin-4-yl)carbonyl]amino}thiophen-3-carboxylat beinhaltet typischerweise mehrere Schritte, einschließlich der Bildung des Thiophenrings und der anschließenden Funktionalisierung. Häufige Synthesemethoden für Thiophenderivate umfassen die Gewald-Reaktion, die Paal-Knorr-Synthese und die Fiesselmann-Synthese . Diese Methoden beinhalten die Kondensation verschiedener Ausgangsmaterialien unter spezifischen Bedingungen, um den Thiophenring zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von Thiophenderivaten verwendet häufig katalytische Verfahren, um Ausbeute und Effizienz zu verbessern. Die Verwendung von Katalysatoren wie Phosphorpentasulfid (P4S10) in der Paal-Knorr-Synthese ist üblich . Darüber hinaus können bei der großtechnischen Produktion kontinuierliche Strömungsreaktoren eingesetzt werden, um konstante Reaktionsbedingungen zu gewährleisten und die Skalierbarkeit zu verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methyl-5-(Diethylcarbamoyl)-4-methyl-2-{[(2-Phenylchinolin-4-yl)carbonyl]amino}thiophen-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Thiophenring kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Carbonylgruppen oder die Chinolin-Einheit als Ziel haben.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an verschiedenen Positionen am Thiophenring auftreten.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und verschiedene Elektrophile oder Nucleophile für Substitutionsreaktionen .

Hauptprodukte

Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation des Thiophenrings beispielsweise Sulfoxide oder Sulfone ergeben, während Substitutionsreaktionen neue funktionelle Gruppen an bestimmten Positionen am Ring einführen können.

Wissenschaftliche Forschungsanwendungen

Methyl-5-(Diethylcarbamoyl)-4-methyl-2-{[(2-Phenylchinolin-4-yl)carbonyl]amino}thiophen-3-carboxylat hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Medizin: Wird aufgrund seiner vielfältigen biologischen Aktivitäten auf seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht.

Industrie: Wird bei der Entwicklung organischer Halbleiter und anderer fortschrittlicher Materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Methyl-5-(Diethylcarbamoyl)-4-methyl-2-{[(2-Phenylchinolin-4-yl)carbonyl]amino}thiophen-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Wege und Zielstrukturen können je nach spezifischer Anwendung und Kontext der Verwendung variieren .

Wissenschaftliche Forschungsanwendungen

METHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-(2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Wirkmechanismus

The mechanism of action of METHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-(2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Suprofen: Ein 2-substituiertes Thiophen, das für seine entzündungshemmenden Eigenschaften bekannt ist.

Articain: Ein 2,3,4-trisubstituiertes Thiophen, das als Dentalanästhetikum verwendet wird.

Einzigartigkeit

Methyl-5-(Diethylcarbamoyl)-4-methyl-2-{[(2-Phenylchinolin-4-yl)carbonyl]amino}thiophen-3-carboxylat ist einzigartig aufgrund seiner spezifischen Kombination funktioneller Gruppen und des Vorhandenseins der Chinolin-Einheit.

Eigenschaften

Molekularformel |

C28H27N3O4S |

|---|---|

Molekulargewicht |

501.6 g/mol |

IUPAC-Name |

methyl 5-(diethylcarbamoyl)-4-methyl-2-[(2-phenylquinoline-4-carbonyl)amino]thiophene-3-carboxylate |

InChI |

InChI=1S/C28H27N3O4S/c1-5-31(6-2)27(33)24-17(3)23(28(34)35-4)26(36-24)30-25(32)20-16-22(18-12-8-7-9-13-18)29-21-15-11-10-14-19(20)21/h7-16H,5-6H2,1-4H3,(H,30,32) |

InChI-Schlüssel |

YTEGCYQMWFOGCH-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C(=O)OC)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

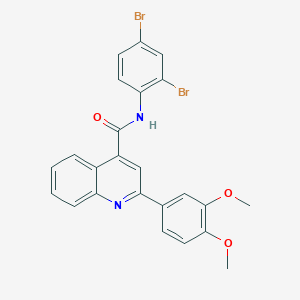

![Methyl 2-[({4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11654444.png)

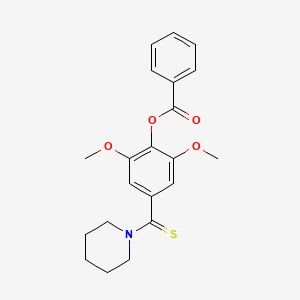

![(6Z)-2-heptyl-5-imino-6-(1H-indol-3-ylmethylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654456.png)

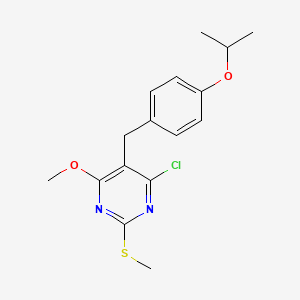

![N-{(Z)-[(2-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide](/img/structure/B11654462.png)

![ethyl (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11654466.png)

![cyclopropyl(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11654471.png)

![(4-chloro-3-nitrophenyl)(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11654477.png)

![Propan-2-yl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11654479.png)

![2-(benzylsulfanyl)-6-methyl-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11654484.png)

![2-[(1E)-2-(Dimethylamino)ethenyl]-7-[(dimethylamino)methyl]-1-(4-methylphenyl)-3-nitro-1H-indol-6-OL](/img/structure/B11654503.png)

![4-chloro-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B11654513.png)